molecular formula C16H16N4O4S B11197103 N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide

N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide

Cat. No.: B11197103
M. Wt: 360.4 g/mol
InChI Key: HCCLPKMPHGEKFV-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazino[4,5-B][1,4]thiazine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve optimization of these reactions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves various molecular pathways, including the inhibition of enzyme activity and modulation of neurotransmitter levels.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide

InChI

InChI=1S/C16H16N4O4S/c1-19-14(22)9-25-12-7-17-20(16(23)15(12)19)8-13(21)18-10-5-3-4-6-11(10)24-2/h3-7H,8-9H2,1-2H3,(H,18,21)

InChI Key

HCCLPKMPHGEKFV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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